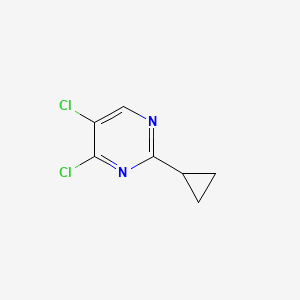
4,5-Dichloro-2-cyclopropylpyrimidine
Übersicht
Beschreibung
4,5-Dichloro-2-cyclopropylpyrimidine is a chemical compound with the formula C7H6Cl2N2. It has a molecular weight of 189.04 . This compound is a type of pyrimidine, which is a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Physical And Chemical Properties Analysis
4,5-Dichloro-2-cyclopropylpyrimidine is a solid at room temperature . It has a molecular weight of 189.04 and its IUPAC name is 4,5-dichloro-2-cyclopropylpyrimidine .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Pyrimidine derivatives, including those with cyclopropyl groups, are synthesized for their potential biological activities, such as herbicidal and fungicidal properties. For example, N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, which are structurally related to pyrimidine derivatives, have shown excellent herbicidal and fungicidal activities (Tian et al., 2009).
- Another research avenue involves the development of antiviral agents, where pyrimidine derivatives, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been studied for their inhibitory activity against retroviruses, showing potential as antiviral agents (Hocková et al., 2003).
Antitumor Activity Enhancement
- The compound 5-chloro-2,4-dihydroxypyridine (CDHP), which shares a pyrimidine-like core, has been studied for its ability to enhance the antitumor activity of fluoropyrimidines by inhibiting dihydropyrimidine dehydrogenase activity, suggesting the potential for cyclopropylpyrimidine derivatives in cancer therapy (Takechi et al., 2002).
Green Chemistry Applications
- Pyrimidine derivatives, including those with cyclopropyl groups, are also explored in green chemistry for the synthesis of multifunctional compounds using environmentally friendly methods, indicating the role of these compounds in sustainable chemistry practices (Gupta et al., 2014).
Unique Mechanisms of Tubulin Inhibition
- Some pyrimidine derivatives have been found to exhibit a unique mechanism of tubulin inhibition, promoting polymerization in vitro without binding competitively with paclitaxel, indicating their potential as anticancer agents (Zhou et al., 2004).
Zukünftige Richtungen
The future directions for research on 4,5-Dichloro-2-cyclopropylpyrimidine could involve exploring its potential applications in various fields, such as pharmaceuticals and materials science . Further studies could also focus on developing more efficient synthesis methods and investigating its mechanism of action .
Eigenschaften
IUPAC Name |
4,5-dichloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-3-10-7(4-1-2-4)11-6(5)9/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEYNHGYEHXDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



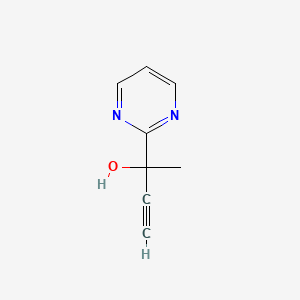




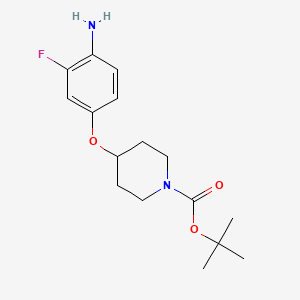



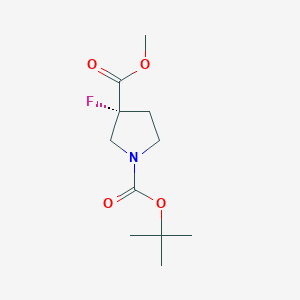

![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)
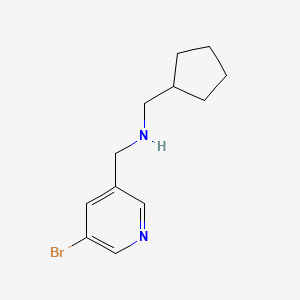
![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)